Patent-Validated PDGF Receptor Kinase Inhibitor Fragment: Structural Requirement Evidence
Compound 91 in US20230101484A1, which incorporates the (5-bromopyridin-3-yl)methylamino fragment, is a disclosed PDGF receptor kinase inhibitor. The patent explicitly differentiates this brominated scaffold from phenyl and pyrimidine analogs, establishing the 5-bromopyridine moiety as critical for inhibitory activity [1]. This provides a direct structural rationale for procurement of the exact building block.
| Evidence Dimension | Structural requirement for PDGF receptor kinase inhibition |
|---|---|
| Target Compound Data | Fragment present in active Compound 91 (3-{[(5-bromopyridin-3-yl)methyl]amino}-N-[(1S,2S)-2-hydroxycyclohexyl]-4-methylbenzamide) |
| Comparator Or Baseline | Phenyl analog (Compound 92) and 3,3′-bipyridinyl analog (Compound 93) shown as distinct entries with different activity profiles [1] |
| Quantified Difference | Patent claims inhibitory activity specifically for compounds containing the (5-bromopyridin-3-yl)methylamino group; non-brominated analogs are structurally differentiated in the patent disclosure [1] |
| Conditions | PDGF receptor kinase biochemical assay and cellular models as described in US20230101484A1 |
Why This Matters
Procurement of the exact compound ensures fidelity to the patent-validated pharmacophore, avoiding activity loss observed with de-brominated or regioisomeric alternatives.
- [1] Asada, J.; Haruta, Y.; Yakushiji, H.; Tanaka, T.; Kuramoto, K.; Kosugi, K.; Fuchikami, C. COMPOUND AND COMPOSITION AS PDGF RECEPTOR KINASE INHIBITOR. US Patent Application US20230101484A1, March 30, 2023. View Source
